Trimethylolpropane tris(3-mercaptopropionate)

Catalog No.
S1893716
CAS No.
33007-83-9
M.F
C15H26O6S3
M. Wt
398.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane tris(3-mercaptopropionate)

CAS Number

33007-83-9

Product Name

Trimethylolpropane tris(3-mercaptopropionate)

IUPAC Name

2,2-bis(3-sulfanylpropanoyloxymethyl)butyl 3-sulfanylpropanoate

Molecular Formula

C15H26O6S3

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3

InChI Key

IMQFZQVZKBIPCQ-UHFFFAOYSA-N

SMILES

CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS

Canonical SMILES

CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS

Crosslinking Agent for Hydrogels

TMMP acts as a crosslinking agent in the development of hydrogels. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. A study published in the journal Carbohydrate Polymers demonstrated the use of TMMP for crosslinking inulin derivatives to create hydrogels with tunable properties for potential use in drug delivery [].

Construction of Porous Materials

TMMP's ability to form linkages makes it valuable in constructing porous hybrid monolithic materials. These materials possess a network of interconnected pores, offering high surface area and unique functionalities. Research published in the Journal of Materials Chemistry explored the utilization of TMMP for the construction of porous hybrid monolithic materials, potentially applicable in catalysis and separation processes [].

Monomer for Thiol-Ene Based Sensors

TMMP can function as a monomer for the construction of thiol-ene based polymeric fluorescence sensors. These sensors rely on the specific response of fluorescent molecules to their environment. A study published in RSC Advances reported the development of a new thiol-ene based polymeric fluorescence sensor using TMMP as a monomer for the detection of specific metal ions [].

Trimethylolpropane tris(3-mercaptopropionate) is a colorless crystalline compound with the molecular formula C15H26O6S3 and a molecular weight of 398.56 g/mol. It is soluble in water and polar solvents but insoluble in nonpolar solvents. This compound serves as a significant cross-linking agent in the formulation of polymers, resins, and coatings, and is utilized as a photoinitiator for ultraviolet-reactive coatings and inks. Additionally, it functions as a chelating agent in heavy metal toxicity treatment and modifies high internal phase emulsions for heavy metal extraction from water .

  • Limited data: There is limited publicly available data on the specific hazards associated with TMPMP.
  • General precautions: As with most chemicals, it is advisable to handle TMPMP with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential unknown health effects.

Trimethylolpropane tris(3-mercaptopropionate) participates in thiol-ene reactions, where the thiol groups react with alkenes to form thioether linkages. This property makes it valuable for creating cross-linked networks in polymer chemistry. The compound can also undergo esterification reactions due to its carboxylic acid groups, allowing it to form various esters with alcohols, enhancing its versatility in synthetic applications .

The biological activity of Trimethylolpropane tris(3-mercaptopropionate) includes its use as a chelating agent for heavy metals, which can aid in detoxifying organisms exposed to these toxic substances. Its thiol groups are known to bind with metal ions, facilitating their removal from biological systems. Additionally, studies suggest potential applications in drug delivery systems due to its ability to form hydrogels through cross-linking reactions .

The synthesis of Trimethylolpropane tris(3-mercaptopropionate) typically involves the following steps:

  • Reagents Preparation: Combine cyclohexane, trimethylolpropane, 3-mercaptopropionic acid, and p-toluenesulfonic acid.
  • Reaction: Heat the mixture in an oil bath under controlled conditions.
  • Product Isolation: Wash the resulting product using heating reflux, then cool and dry it.
  • Purification: Perform reduced pressure distillation and filtration to obtain the final product .

Trimethylolpropane tris(3-mercaptopropionate) has several applications:

  • Polymer Cross-Linking: Used extensively in creating cross-linked polymer networks for coatings and adhesives.
  • Photoinitiators: Acts as a photoinitiator in ultraviolet curing processes for inks and coatings.
  • Heavy Metal Chelation: Employed in environmental applications to extract heavy metals from contaminated water.
  • Hydrogel Formation: Utilized in preparing hydrogels for biomedical applications .

Interaction studies involving Trimethylolpropane tris(3-mercaptopropionate) often focus on its reactivity with various functional groups in polymers and other organic compounds. Its thiol groups can react with electrophiles, leading to the formation of stable linkages that enhance material properties such as elasticity and durability. Furthermore, studies have shown its effectiveness in forming hydrogels that can encapsulate drugs or other bioactive compounds for controlled release applications .

Several compounds share structural or functional similarities with Trimethylolpropane tris(3-mercaptopropionate). Here are some notable examples:

Compound NameMolecular FormulaKey Features
Trimethylolpropane tris(2-mercaptoacetate)C15H26O6S3Similar thiol functionality; used in polymerization.
1,2-BenzenedithiolC6H4S2Contains thiols; used in organic synthesis and polymerization.
Dithiol (e.g., 1,2-Ethanedithiol)C2H6S2Simple dithiol; used as a reducing agent and cross-linker.
3-Mercaptopropionic acidC3H6O2SMonomeric thiol compound; utilized in various chemical syntheses.

Trimethylolpropane tris(3-mercaptopropionate) is unique due to its tri-functional nature, allowing it to create more complex cross-linked structures compared to simpler dithiols or monothiols . Its specific application as a photoinitiator further distinguishes it from other similar compounds.

XLogP3

1.6

UNII

BYN53W5D3L

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 65 companies with hazard statement code(s):;
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33007-83-9

Wikipedia

Trimethylolpropane tris(3-mercaptopropionate)

General Manufacturing Information

Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-16

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